1,1,2-Tribromo-1-(nonafluorobutyl)ethane
Overview
Description
1,1,2-Tribromo-1-(nonafluorobutyl)ethane is a chemical compound with the molecular formula C6H2Br3F9 and a molecular weight of 484.78 g/mol . It is characterized by the presence of three bromine atoms and a nonafluorobutyl group attached to an ethane backbone. This compound is known for its high density and refractive index, making it a significant substance in various chemical applications .
Preparation Methods
The synthesis of 1,1,2-Tribromo-1-(nonafluorobutyl)ethane typically involves the bromination of an appropriate precursor under controlled conditions. One common method includes the reaction of nonafluorobutyl ethane with bromine in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the selective addition of bromine atoms to the ethane backbone. Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1,1,2-Tribromo-1-(nonafluorobutyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This leads to the formation of different substituted derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form higher oxidation state products.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,1,2-Tribromo-1-(nonafluorobutyl)ethane has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,2-Tribromo-1-(nonafluorobutyl)ethane involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts. This interaction can affect the function and activity of the target molecules, resulting in various biological and chemical effects.
Comparison with Similar Compounds
1,1,2-Tribromo-1-(nonafluorobutyl)ethane can be compared with other similar compounds, such as:
1,1,2-Tribromoethane: This compound has a similar structure but lacks the nonafluorobutyl group, making it less hydrophobic and less chemically stable.
1,1,2-Tribromo-1-(pentafluorobutyl)ethane: This compound has fewer fluorine atoms, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its high fluorine content, which imparts unique chemical and physical properties, such as high density and stability .
Properties
IUPAC Name |
5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F9/c7-1-2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFCMSFGKMRKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380272 | |
Record name | 1,1,2-Tribromo-1-(nonafluorobutyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-24-6 | |
Record name | 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59665-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Tribromo-1-(nonafluorobutyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.